molecular formula C5H8N2O B106344 (1-Methyl-1H-imidazol-2-yl)methanol CAS No. 17334-08-6

(1-Methyl-1H-imidazol-2-yl)methanol

Cat. No. B106344
CAS RN: 17334-08-6
M. Wt: 112.13 g/mol
InChI Key: CDQDMLWGTVLQEE-UHFFFAOYSA-N
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Patent
US06610723B2

Procedure details

1-Methylimidazole-2-methanol (3.15 g, 28 mmol) (R. J. Sundberg; P. V. Nguyen; Med. Chem. Res. 7, 2, 1997, 123-136) was suspensed in THF (75 ml) at −20° C. and treated slowly (within 30 min) with N-bromosuccinimide (4.9 g, 27 mmol). The reaction mixture was allowed to warm up slowly to room temperature and quenched with saturated aqueous NaHCO3 solution (50 ml). The aqueous layer was extracted 3 times with AcOEt. The combined extracts were washed with saturated aqueous NaHCO3 solution, dried over Na2SO4, filtered and the solvent was removed in vacuo. The residue was chromatographed (silica, elution first with AcOEt/hexane 1:1, then with CH2Cl2/MeOH 95:05) to provide the title compound (2.11 g, 67%) as a white solid. MS: m/e=191.2 (M+).
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Yield
67%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[CH2:7][OH:8].[Br:9]N1C(=O)CCC1=O>C1COCC1>[Br:9][C:6]1[N:2]([CH3:1])[C:3]([CH2:7][OH:8])=[N:4][CH:5]=1

Inputs

Step One
Name
Quantity
3.15 g
Type
reactant
Smiles
CN1C(=NC=C1)CO
Step Two
Name
Quantity
4.9 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous NaHCO3 solution (50 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted 3 times with AcOEt
WASH
Type
WASH
Details
The combined extracts were washed with saturated aqueous NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (
WASH
Type
WASH
Details
silica, elution first with AcOEt/hexane 1:1

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C(N1C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.11 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 40.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.